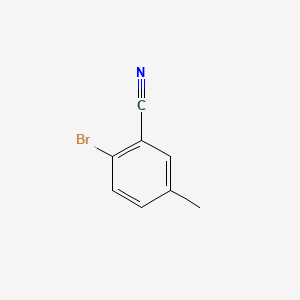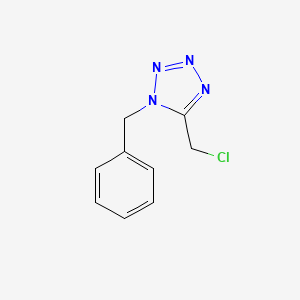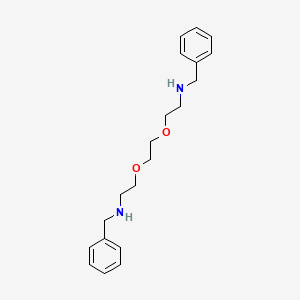
5-Aminopirazina-2-carboxamida
Descripción general
Descripción
5-Aminopyrazine-2-carboxamide is a chemical compound that has been the subject of various studies due to its potential biological activities. It serves as a scaffold for the development of pharmaceutical agents targeting a range of diseases. The compound's derivatives have shown remarkable antiavian influenza virus activity , and have been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum . Additionally, N-substituted derivatives of this compound have demonstrated antimycobacterial properties , and some have been evaluated for anti-infective properties, although with varying degrees of success .
Synthesis Analysis
The synthesis of 5-Aminopyrazine-2-carboxamide derivatives involves various routes. One study describes a new route to synthesize benzamide-based 5-aminopyrazoles, which are then used to create fused heterocycles with significant antiviral activities . Another approach involves the use of 5-Aminopyrazine-4-carboxamide as an alternative scaffold to create selective inhibitors for certain kinases . The synthesis of related compounds, such as N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, involves nucleophilic substitution with various non-aromatic amines . Additionally, a novel improved synthesis of 3-aminopyrazine-2-carboxylic acid, which is structurally related to 5-Aminopyrazine-2-carboxamide, has been reported, starting from pyrazine-2,3-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-Aminopyrazine-2-carboxamide and its derivatives is characterized using various analytical techniques. Mass spectroscopy, 1H NMR, IR spectroscopy, and X-ray analysis are commonly employed to confirm the structures of newly synthesized compounds . These techniques ensure the correct identification of the target compound and its derivatives, which is crucial for subsequent biological testing.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Aminopyrazine-2-carboxamide derivatives are diverse and include reactions such as alkylation with alkyl halides, reaction with hydrazine, and nucleophilic substitution . These reactions are carefully designed to introduce specific functional groups that confer the desired biological activity to the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Aminopyrazine-2-carboxamide derivatives, such as lipophilicity, are important for their biological activity and are often calculated or measured during the characterization process . These properties can influence the compound's solubility, stability, and ability to interact with biological targets. Understanding these properties is essential for the rational design of new drugs based on the 5-Aminopyrazine-2-carboxamide scaffold.
Aplicaciones Científicas De Investigación
Actividad Antimicobacteriana
Los derivados de 5-Aminopirazina-2-carboxamida han mostrado resultados prometedores como agentes antimicobacterianos. Estos compuestos se han evaluado contra diversas cepas de micobacterias, incluidas las cepas multirresistentes de Mycobacterium tuberculosis. Los compuestos más activos fueron las 4’-sustituidas 3-(benzamido)pirazina-2-carboxamidas, que mostraron concentraciones mínimas inhibitorias (CMI) que oscilan entre 1,95 y 31,25 µg/mL . Esto sugiere su posible uso en el tratamiento de la tuberculosis, especialmente en casos donde los medicamentos tradicionales son ineficaces.
Propiedades Antibacterianas y Antifúngicas
Si bien el enfoque principal de estos derivados se ha centrado en la tuberculosis, algunos estudios también han informado sobre sus propiedades antibacterianas y antifúngicas. Un pequeño número de sustancias con cadenas laterales alicíclicas mostraron actividad contra hongos, comparable o superior a los tratamientos estándar. La eficacia biológica de estos compuestos aumentó con el aumento de la lipofilia, lo que indica un potencial para desarrollar nuevos medicamentos antifúngicos .
Inhibición del Transporte de Electrones Fotosintéticos
Se han identificado varios derivados de this compound como inhibidores del transporte de electrones fotosintéticos (PET) en cloroplastos de espinacas. La actividad inhibitoria varió significativamente, con valores de IC50 que oscilan entre 14,3 y 1590,0 μmol/L. Esta actividad no solo está asociada con la lipofilia de los compuestos, sino también con la presencia de un fragmento de amina secundaria unido al anillo de pirazina . Esto sugiere una posible aplicación en investigación agrícola, particularmente en el estudio de herbicidas.
Determinación de la Lipofilia
El estudio de los derivados de this compound incluye experimentos para determinar su lipofilia. Comprender la lipofilia de estos compuestos es crucial, ya que afecta su actividad biológica y su potencial como agentes farmacéuticos. La variabilidad en los rendimientos de la reacción de aminodeshalogenación, que se utiliza para sintetizar estos compuestos, se puede explicar por los efectos estéricos de algunos sustituyentes, lo que indica la importancia de la estructura molecular en su función .
Inhibición de la Prolil-tRNA Sintetasa
Se han realizado investigaciones sobre derivados de 3-Aminopirazina-2-carboxamida que imitan la adenosina, dirigidos a la inhibición de la prolil-tRNA sintetasa con actividad antimicobacteriana. Estos compuestos se diseñaron en base a un inhibidor previamente reportado de la prolil-tRNA sintetasa humana y se evaluaron por su actividad contra las micobacterias. Los compuestos activos conservaron su actividad incluso contra cepas multirresistentes, destacando su potencial como una nueva clase de medicamentos antimicobacterianos .
Reposicionamiento de Fármacos
Los derivados de this compound se están explorando para oportunidades de reposicionamiento de fármacos. El estudio de la interacción de estos compuestos con la prolil-tRNA sintetasa es un paso hacia el reposicionamiento de los inhibidores de las enzimas humanas para dirigirse a enzimas similares en patógenos. Este enfoque podría conducir al desarrollo de nuevos tratamientos para enfermedades causadas por patógenos resistentes a los fármacos .
Safety and Hazards
The safety information for 5-Aminopyrazine-2-carboxamide includes hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
5-Aminopyrazine-2-carboxamide is a derivative of a previously reported inhibitor of human prolyl-tRNA synthetase . Prolyl-tRNA synthetase is an enzyme that plays a pivotal role in proteosynthesis, which is essential for the growth and survival of all cells .
Mode of Action
5-Aminopyrazine-2-carboxamide works as a prodrug that undergoes biotransformation for the inhibition of virus RNA-dependent RNA polymerase . This interaction with its target leads to the inhibition of the enzyme’s function, thereby disrupting the synthesis of proteins necessary for the survival and replication of the pathogen .
Biochemical Pathways
The compound affects the proteosynthesis pathway by inhibiting the function of prolyl-tRNA synthetase . This enzyme is responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis . By inhibiting this enzyme, 5-Aminopyrazine-2-carboxamide disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of protein synthesis and the subsequent death of the pathogen .
Pharmacokinetics
It is known that the compound is a prodrug, meaning it undergoes biotransformation within the body to become an active drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The primary result of the action of 5-Aminopyrazine-2-carboxamide is the inhibition of protein synthesis in the pathogen, leading to its death . This is achieved through the compound’s inhibition of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis . The compound has shown high activity against mycobacteria, while its antibacterial and antifungal activity was minimal .
Propiedades
IUPAC Name |
5-aminopyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGJSUOZDZWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502954 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89323-09-1 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















